Positional Isomerism and Crystallinity: Why [1-(3-Aminopropyl)piperidin-4-yl]methanol Offers Distinct Physical Properties vs. the 3-Substituted Isomer
The physical state of [1-(3-Aminopropyl)piperidin-4-yl]methanol differs from its 3-substituted positional isomer [1-(3-aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3) . While both share the molecular formula C9H20N2O and molecular weight 172.27 g/mol, the target compound is a low-melting solid, whereas the 3-substituted isomer is reported as a liquid . This difference in phase behavior directly impacts handling, storage, and formulation workflows, with solids generally offering advantages in weighing accuracy, long-term stability, and ease of purification relative to liquid analogs. For laboratories designing synthetic routes where precise stoichiometry is critical, this physical property distinction represents a meaningful procurement consideration.
| Evidence Dimension | Physical State at Ambient Conditions |
|---|---|
| Target Compound Data | Low-melting solid |
| Comparator Or Baseline | [1-(3-Aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3): Liquid |
| Quantified Difference | Solid vs. Liquid phase at room temperature |
| Conditions | Ambient storage and handling conditions; industrial and laboratory settings |
Why This Matters
Solid intermediates offer superior weighing accuracy and reduced volatility-related loss during handling compared to liquid positional isomers, directly impacting synthetic reproducibility and procurement preference for solid-phase workflows.
